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Compound of Interest

Compound Name: Ethyl isobutyrate

Cat. No.: B147610

An In-depth Examination of a Key Fruity Ester

Abstract

Ethyl isobutyrate is a volatile ester recognized for its characteristic fruity and aromatic odor,
contributing significantly to the flavor profiles of numerous fruits and food products.[1][2][3] This
technical guide provides a comprehensive overview of ethyl isobutyrate for researchers,
scientists, and drug development professionals. It details its chemical and physical properties,
natural occurrence, synthesis, and regulatory status as a flavoring agent. Furthermore, this
document outlines detailed experimental protocols for its synthesis, analytical quantification in
food matrices, and sensory evaluation.

Introduction

Ethyl isobutyrate, also known as ethyl 2-methylpropanoate, is a key flavoring substance used
in the food and fragrance industries to impart a range of fruity notes, often described as apple-
like, juicy, and sweet with ethereal and rummy nuances.[4][5][6] Its presence has been
identified in a wide variety of natural sources, including apples, apricots, bananas, strawberries,
and alcoholic beverages like beer and wine.[3][5][7] As a flavoring agent, it is typically used in
confectionery, baked goods, and beverages to enhance or create fruity flavor profiles.[3][8]

This guide serves as a technical resource, consolidating critical data and methodologies
relevant to the application of ethyl isobutyrate in food products.
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Chemical and Physical Properties

Ethyl isobutyrate is a colorless, volatile liquid.[2][3] A summary of its key chemical and

physical properties is presented in Table 1.

Table 1. Chemical and Physical Properties of Ethyl Isobutyrate

Property Value Reference(s)
Chemical Formula CeH1202 [2][8]
Molecular Weight 116.16 g/mol [2][8]
CAS Number 97-62-1 [2][9]
FEMA Number 2428 [2][10]
JECFA Number 186 [2][11]
Appearance Colorless liquid [1][3][8]
Odor Fruity, aromatic, sweet, I5I6]
ethereal
Melting Point -88.2 °C [2][12]
Boiling Point 112-113 °C (at 760 mmHg) [2][3][8]
Density 0.865 g/mL (at 25 °C) [31[8]
Refractive Index 1.385-1.391 (at 20 °C) [2][8]
Flash Point <21.1°C (<70 °F) [2]
Slightly soluble in water;
Solubility miscible with alcohol and [31181[13]

ether.

Natural Occurrence

Ethyl isobutyrate is a natural constituent of many fruits and fermented products. Its presence

contributes to the characteristic aroma of these foods. Table 2 lists some of the natural sources

where ethyl isobutyrate has been identified.
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Table 2: Natural Occurrence of Ethyl Isobutyrate

Food Product Reference(s)
Apple (fresh and juice) [1]05]
Apricot [1]15]
Banana 3]
Beer [LIE31[7]
Champagne [3]
Concord Grape [11[5]
Honey [1](3]
Kiwi Fruit 5]
Mango 5]
Pineapple [2][5]
Rum [31(51[7]
Strawberry (fruit and juice) [3][5]
Wine (various types) [23][5]
Regulatory Status

Ethyl isobutyrate is widely recognized as a safe flavoring agent by international regulatory
bodies.

o United States Food and Drug Administration (FDA): Ethyl isobutyrate is listed as a
synthetic flavoring substance permitted for direct addition to food for human consumption
under 21 CFR 172.515.[2][14]

o Flavor and Extract Manufacturers Association (FEMA): It is designated as FEMA Number
2428 and is Generally Recognized as Safe (GRAS).[1][10][15]
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e Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has evaluated ethyl
isobutyrate (JECFA No. 186) and concluded that there is "no safety concern at current
levels of intake when used as a flavouring agent".[2][11]

Table 3: Regulatory and Identification Numbers

Identifier Number Reference(s)
CAS Number 97-62-1 [21[91[12]
FEMA Number 2428 [2][9][10]
JECFA Number 186 [2][11][16]

EC Number 202-595-4 [21[9]

FDA Regulation 21 CFR 172.515 [2][14][15]

Experimental Protocols
Synthesis of Ethyl Isobutyrate via Fischer-Speier
Esterification

Ethyl isobutyrate is commonly synthesized by the Fischer-Speier esterification, which involves
the acid-catalyzed reaction of isobutyric acid with ethanol.[13][17]

Reactants

Products Acid Catalyst
(e.g., H2S04)
Water Catalyst - Tee—l
(H20) Regenerated -~ Isobutyric Acid
T ((CH3)2CHCOOH) e
//" Ethanol Protonated + Ethanol Tetrahedral
Ethyl Isobutyrate (CHsCH20H) Carbonyl Intermediate “H:0
((CH3)2CHCOOCH2CH) \

Protonated
Ester
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Caption: Fischer-Speier esterification of ethyl isobutyrate.

Methodology:

o Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-
Stark apparatus, combine isobutyric acid (1.0 mol), ethanol (2.0 mol, used in excess to shift
equilibrium), and a non-polar solvent such as toluene or cyclohexane (to facilitate azeotropic
removal of water).[2][13]

o Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated
sulfuric acid (H2SOa) or p-toluenesulfonic acid (p-TsOH) (approximately 1-2% of the
carboxylic acid weight).[2][11]

e Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in
the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is
collected, typically for 2-4 hours.[2]

o Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic
layer with a saturated sodium bicarbonate (NaHCOs) solution to neutralize the acid catalyst.
Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

e Washing: Further wash the organic layer with water and then with a saturated sodium
chloride (brine) solution to remove any remaining water-soluble impurities.

e Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous
magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa).

 Purification: Filter off the drying agent and purify the crude ethyl isobutyrate by fractional
distillation. Collect the fraction boiling at approximately 112-113 °C.[2][8]

o Characterization: Confirm the identity and purity of the product using techniques such as
Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.
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Analytical Quantification in a Food Matrix (e.g.,
Beverage)

The concentration of ethyl isobutyrate in a food product can be accurately determined using
Gas Chromatography coupled with either a Flame lonization Detector (FID) or a Mass
Spectrometer (MS).

Sample Preparation
(e.g., Liquid-Liquid Extraction)

GC Injection

Chromatographic Separation
(Capillary Column)

Detection
(FID or MS)

Data Analysis
(Quantification vs. Standard Curve)

Result
(Concentration of Ethyl Isobutyrate)

Click to download full resolution via product page

Caption: Workflow for GC analysis of ethyl isobutyrate.

Methodology: GC-FID Analysis

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b147610?utm_src=pdf-body
https://www.benchchem.com/product/b147610?utm_src=pdf-body-img
https://www.benchchem.com/product/b147610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Standard Preparation: Prepare a stock solution of ethyl isobutyrate in ethanol. Create a
series of calibration standards by diluting the stock solution with a matrix that mimics the
sample (e.g., a 12% ethanol solution for wine analysis). Prepare an internal standard (ISTD)
solution (e.g., 2-butanol or 3-pentanol in ethanol).[5][6]

o Sample Preparation (Liquid-Liquid Extraction):

o To 5 mL of the beverage sample in a vial, add a known amount of the internal standard
solution.[5]

o Add 0.5 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase.

[5]
o Add 2 mL of a suitable organic solvent (e.g., dichloromethane).[5]
o Vortex the mixture for 30-60 seconds to extract the analytes into the organic phase.
o Allow the phases to separate. The lower organic phase contains the ethyl isobutyrate.

o Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous
sodium sulfate to remove any residual water.

e GC-FID Instrumentation and Conditions:
o Gas Chromatograph: Agilent 8860 GC system or equivalent.[18]
o Detector: Flame lonization Detector (FID).[6][16]

o Column: A polar capillary column, such as a DB-FATWAX Ul or HP-INNOWAX (e.g., 30 m
x 0.25 mm ID, 0.25 pum film thickness).[16][18]

o Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[16]
o Injector Temperature: 250 °C.[16]
o Detector Temperature: 250 °C.[6]

o Oven Temperature Program:
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= Initial temperature: 40 °C, hold for 2 minutes.
» Ramp to 180 °C at a rate of 5 °C/min.

» Hold at 180 °C for 5 minutes.
o Injection Volume: 1 pL, split mode (e.g., 20:1 split ratio).

e Analysis and Quantification:

o

Inject the prepared standards and samples into the GC-FID system.

o lIdentify the ethyl isobutyrate and internal standard peaks based on their retention times
compared to the standards.

o Generate a calibration curve by plotting the ratio of the peak area of ethyl isobutyrate to
the peak area of the internal standard against the concentration of the standards.

o Calculate the concentration of ethyl isobutyrate in the samples using the regression
equation from the calibration curve.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists
between two products.[4][8]

Methodology:

» Objective: To determine if a panel can detect a difference between a control sample and a
sample containing a specified concentration of ethyl isobutyrate.

e Sample Preparation:
o Control: A neutral base (e.g., spring water, or a 5% sucrose solution).

o Test Sample: The same neutral base with a specific concentration of ethyl isobutyrate
added (e.g., 10 ppm, a level typical for beverages).[8]

e Test Setup:
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o Recruit a panel of at least 20-30 trained or consumer panelists.

o For each panelist, present three coded samples in a randomized order. Two of the
samples are identical (either both control or both test), and one is different.

o There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which
should be balanced across the panelists.[4]

e Procedure:

o Instruct panelists to taste each sample from left to right.

o Provide water and unsalted crackers for palate cleansing between samples.

o Ask panelists to identify the "odd" or "different" sample. A forced choice is required.
o Data Analysis:

o Count the total number of panelists and the number of correct identifications.

o Determine the statistical significance of the results by comparing the number of correct
answers to the number expected by chance (which is one-third in a triangle test).[4]

o Statistical tables for the triangle test (based on the binomial distribution or Chi-square test)
are used to determine if the number of correct identifications is significant at a chosen
confidence level (e.g., p < 0.05).[4]

Safety and Toxicology

Ethyl isobutyrate is considered to have low toxicity.[19] It may cause skin and eye irritation
upon direct contact.[2][20] Inhalation of high concentrations of vapor may lead to irritation of the
respiratory system.[20] Standard safety precautions, such as working in a well-ventilated area
and using appropriate personal protective equipment (gloves, safety glasses), should be
followed when handling the pure substance.[21]

Conclusion
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Ethyl isobutyrate is a valuable and widely used flavoring agent with a well-established safety
profile. Its characteristic fruity aroma makes it a versatile ingredient for a broad range of food
and beverage applications. The technical information and experimental protocols provided in
this guide offer a solid foundation for researchers and professionals working with this important
flavor compound. A thorough understanding of its properties, synthesis, and analytical methods
is essential for its effective and compliant use in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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